molecular formula C13H16FN5O3S B2378985 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380098-69-9

5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine

Cat. No. B2378985
CAS RN: 2380098-69-9
M. Wt: 341.36
InChI Key: GNTCERSPJWLNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of various hematologic malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine inhibits the activity of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of various hematologic malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis (programmed cell death) in B-cells, leading to the suppression of tumor growth and disease progression.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and induce apoptosis in B-cells. It has also demonstrated potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown good efficacy in preclinical models, making it a promising candidate for further development. However, this compound has some limitations, including its relatively low solubility and potential for drug-drug interactions. These factors need to be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for the development of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine. One area of focus is the clinical development of this compound for the treatment of hematologic malignancies and autoimmune diseases. Phase I clinical trials have shown promising results, and further studies are underway to evaluate the safety and efficacy of this compound in larger patient populations. Another area of interest is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor effects. Finally, there is a need for further research to elucidate the mechanisms of action of this compound and its potential for the treatment of other diseases beyond hematologic malignancies and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of BTK with potential for the treatment of various hematologic malignancies, autoimmune diseases, and inflammatory disorders. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for clinical development. Further research is needed to fully understand its mechanisms of action and potential for the treatment of other diseases.

Synthesis Methods

The synthesis of 5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine involves multiple steps, starting from commercially available starting materials. The key step involves the coupling of 4-(4-aminopiperidin-1-yl)-N-methylpyrimidin-2-amine with 1-(4-chlorosulfonylphenyl)-1H-imidazole to form the intermediate 5-fluoro-2-[1-(4-sulfamoylphenyl)-1H-imidazol-4-yl]pyrimidine. This intermediate is then treated with N-methylpiperazine to give the final product, this compound.

Scientific Research Applications

5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine has been extensively studied in preclinical models for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

5-fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O3S/c1-18-8-12(17-9-18)23(20,21)19-4-2-11(3-5-19)22-13-15-6-10(14)7-16-13/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTCERSPJWLNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.